molecular formula C9H14BrNO2 B3179386 (R,S)-alpha-Methyldopamine Hydrobromide CAS No. 3459-15-2

(R,S)-alpha-Methyldopamine Hydrobromide

Cat. No.: B3179386
CAS No.: 3459-15-2
M. Wt: 248.12 g/mol
InChI Key: QRABJKXGZPVORN-UHFFFAOYSA-N
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Description

(R,S)-alpha-Methyldopamine Hydrobromide is a chiral compound that exists as a racemic mixture of its enantiomers. It is a derivative of dopamine, a well-known neurotransmitter, and has significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-alpha-Methyldopamine Hydrobromide typically involves the bromination of an appropriate precursor. One common method is the bromination of alpha-methyldopamine using hydrobromic acid in the presence of a suitable oxidizing agent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(R,S)-alpha-Methyldopamine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of alpha-methyldopamine, which can have different pharmacological or chemical properties .

Scientific Research Applications

(R,S)-alpha-Methyldopamine Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R,S)-alpha-Methyldopamine Hydrobromide involves its interaction with dopamine receptors in the brain. It can act as an agonist or antagonist, depending on the receptor subtype and the specific enantiomer involved. The compound influences neurotransmitter release and reuptake, affecting various neural pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,S)-alpha-Methyldopamine Hydrobromide is unique due to its bromine substitution, which imparts different chemical reactivity and pharmacological properties compared to its analogs. This substitution can enhance its stability and selectivity in biological systems .

Properties

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.BrH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRABJKXGZPVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2.0 g of 3A (2.01 mmol) was added 48% HBr, and the mixture was heated on a preheated oil bath for 3 hours under argon atmosphere. The reaction mixture was concentrated under reduced pressure to give thick oil. To the residue, 75 mL of dichloromethane was added and concentrated to dryness under reduced pressure. This was repeated four more times to give 2.3 g of 3B as light pink powder (M+H, 168).
Name
3A
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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